molecular formula C13H20ClNO2 B1419582 [1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride CAS No. 1197578-91-8

[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride

Cat. No. B1419582
M. Wt: 257.75 g/mol
InChI Key: MBTDVWPNSDFLGM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the related compound, 3,4-Dihydro-2H-1,5-benzodioxepin, has been analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .

It is typically stored in a dry, room temperature environment .

Scientific Research Applications

1. Biological Properties and Synthesis

3,4-dihydro-2H-1,5-benzodioxepine derivatives, closely related to the chemical , have shown interesting biological properties. These include functioning as β-adrenergic stimulants and exhibiting bronchial dilator activity. Additionally, they are key intermediates in the synthesis of antifungal strobilurins. Various synthetic routes have been explored, such as condensation of benzene-1,2-diol with ethyl bromoacetate and Dieckmann cyclization (Damez, Labrosse, Lhoste, & Sinou, 2001).

2. Synthesis and Structural Analysis

The synthesis of related compounds involving the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines has been studied. X-ray analysis has been utilized to determine the structure of the products (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).

3. Polymorphism in Pharmaceutical Compounds

Research has also been conducted on the polymorphism of compounds structurally similar to the subject chemical. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, have been used to characterize these polymorphs (Vogt, Williams, Johnson, & Copley, 2013).

4. Antioxidant and Antibacterial Activities

Research has been conducted on phenolic esters and amides of compounds with a similar structure, exploring their antioxidant and antibacterial activities. These studies provide insights into the potential medical applications of these compounds (Shankerrao, Bodke, & Mety, 2013).

5. Applications in Analytical Chemistry

Compounds structurally related to 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine hydrochloride have been used in analytical chemistry, specifically in the determination of amines using high-performance liquid chromatography with fluorescence detection (You, Zhao, Suo, Wang, Li, & Sun, 2006).

Safety And Hazards

The related compound, 3,4-Dihydro-2H-1,5-benzodioxepin, is known to cause severe skin burns and eye damage . Proper safety measures should be taken while handling it .

Future Directions

The future directions for the study of these compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-3-14-10(2)11-5-6-12-13(9-11)16-8-4-7-15-12;/h5-6,9-10,14H,3-4,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTDVWPNSDFLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C1=CC2=C(C=C1)OCCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride

CAS RN

1197578-91-8
Record name [1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](ethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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